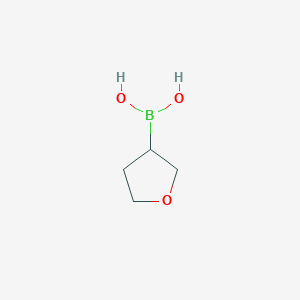

(Tetrahydrofuran-3-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Tetrahydrofuran-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are known for their ability to interact with diols and strong Lewis bases, which leads to their utility in various applications .

Molecular Structure Analysis

The molecular structure of “this compound” includes a tetrahydrofuran ring attached to a boronic acid group . The exact molecular weight and other physical properties can vary depending on the specific compound .Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions can be used in various sensing applications . Additionally, boronic acids have been used in reactions involving proteins and for the electrophoresis of glycated molecules .Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids can be influenced by various factors . For example, the presence of polyols can affect the physical and chemical properties of boronic acids .Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

(Tetrahydrofuran-3-yl)boronic acid plays a vital role in catalysis, particularly in organic synthesis. For instance, boronic acids are used in aza-Michael additions, which are key in synthesizing densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015). These reactions are crucial for creating complex molecules with potential applications in pharmaceuticals and materials science.

Material Sciences and Luminescent Materials

In material sciences, boronic acids have applications in the synthesis of four-coordinate boron(III) complexes. These complexes are valuable for creating luminescent materials used in organic electronics, photonics, and as sensing probes in biomedical applications (Sadu, Bin, Lee, & Lee, 2017).

Fluorescent Chemosensors

Boronic acids are key components in developing fluorescent chemosensors for detecting carbohydrates and bioactive substances. These sensors can be used for disease prevention, diagnosis, and treatment (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).

Sensing and Diagnostics

Their unique interactions with diols and strong Lewis bases make boronic acids instrumental in various sensing applications, including biological labeling, protein manipulation, and the development of therapeutics (Lacina, Skládal, & James, 2014).

Biomedical Applications

Boronic acid-containing polymers are valuable in biomedical applications for treating diseases like HIV, obesity, diabetes, and cancer. Their unique reactivity, solubility, and responsive nature make them suitable for synthesizing new biomaterials (Cambre & Sumerlin, 2011).

Biomaterials and Drug Delivery

In the field of biomaterials, boronic acids bind with biologically relevant 1,2- and 1,3-diols. This property is utilized in drug delivery systems, sensing, and materials chemistry, providing guidance for selecting organoboron compounds (Brooks, Deng, & Sumerlin, 2018).

Electrophilic and Nucleophilic Activation

Boronic acids are also used for the catalytic activation of hydroxy functional groups in various organic reactions. This includes electrophilic and nucleophilic modes of activation, which are essential for efficient and selective transformations in organic chemistry (Hall, 2019).

Enzyme Inhibitors and Therapeutic Agents

Due to their structural features, boronic acid compounds are developed as potent enzyme inhibitors and used in cancer therapy and as antibody mimics recognizing biologically important saccharides (Yang, Gao, & Wang, 2003).

Synthesis of Polymeric and Supramolecular Materials

Boronic acids are crucial in synthesizing various polymeric and supramolecular materials, including polymers for organic electronics, bio-sensing, and drug delivery applications. Their dynamic covalent bonding and structure-directing potential have led to the development of diverse self-organizing systems (Georgiou et al., 2017).

Electrochemical Sensing

Boronic acids are also employed in electrochemical sensors for biological analytes detection, offering a significant contribution to health diagnostics and microbial electrochemistry (Li, Zhu, Marken, & James, 2015).

Mecanismo De Acción

Safety and Hazards

Boronic acids, including “(Tetrahydrofuran-3-yl)boronic acid”, can pose various safety hazards. They are generally considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can be harmful if swallowed, cause serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, and are suspected of causing cancer .

Direcciones Futuras

Boronic acids are increasingly being used in diverse areas of research . They have shown potential in various applications, including sensing, therapeutics, and material chemistry . The future of boronic acid research is likely to involve further exploration of these applications, as well as the development of new chemistries using boron .

Propiedades

IUPAC Name |

oxolan-3-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BO3/c6-5(7)4-1-2-8-3-4/h4,6-7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBSKLMCHCHFQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCOC1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593676 |

Source

|

| Record name | Oxolan-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260369-10-6 |

Source

|

| Record name | Oxolan-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)

![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)

![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)

![5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine](/img/structure/B1319456.png)

![3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319459.png)

![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1319462.png)

![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)